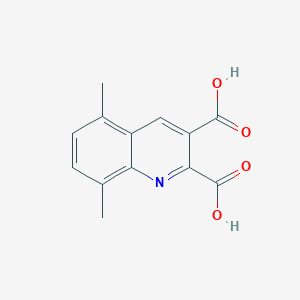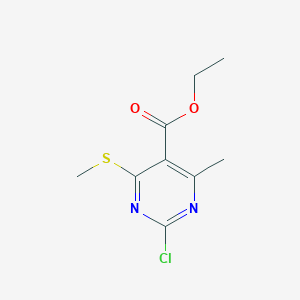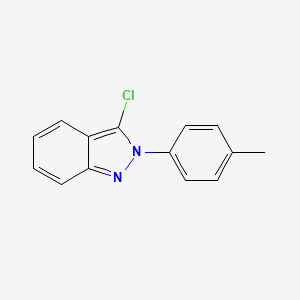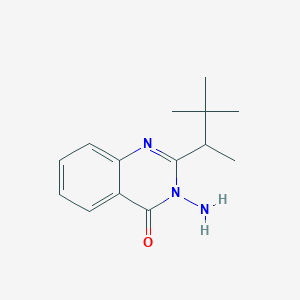
3-Amino-2-(3,3-dimethylbutan-2-yl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-(3,3-dimethylbutan-2-yl)quinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(3,3-dimethylbutan-2-yl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available starting materials such as anthranilic acid and 3,3-dimethylbutan-2-one.
Cyclization: The key step involves the cyclization of the starting materials to form the quinazoline core. This can be achieved through a condensation reaction under acidic or basic conditions.
Amination: Introduction of the amino group at the 3-position can be accomplished using amination reagents such as ammonia or amines under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-Amino-2-(3,3-dimethylbutan-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The amino group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
科学的研究の応用
3-Amino-2-(3,3-dimethylbutan-2-yl)quinazolin-4(3H)-one may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-Amino-2-(3,3-dimethylbutan-2-yl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
Quinazoline: The parent compound, known for its biological activity.
4-Aminoquinazoline: Another derivative with potential therapeutic applications.
2,3-Dihydroquinazolin-4(1H)-one: A structurally related compound with different biological properties.
Uniqueness
3-Amino-2-(3,3-dimethylbutan-2-yl)quinazolin-4(3H)-one is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.
特性
CAS番号 |
116065-10-2 |
|---|---|
分子式 |
C14H19N3O |
分子量 |
245.32 g/mol |
IUPAC名 |
3-amino-2-(3,3-dimethylbutan-2-yl)quinazolin-4-one |
InChI |
InChI=1S/C14H19N3O/c1-9(14(2,3)4)12-16-11-8-6-5-7-10(11)13(18)17(12)15/h5-9H,15H2,1-4H3 |
InChIキー |
KSPKNGUTOUEHIM-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1N)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid](/img/structure/B11866709.png)
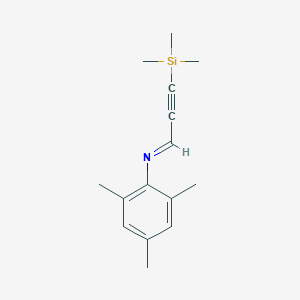
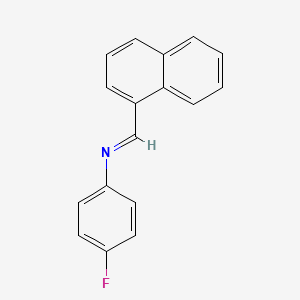
![benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate](/img/structure/B11866724.png)
![4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11866728.png)
![tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11866736.png)
